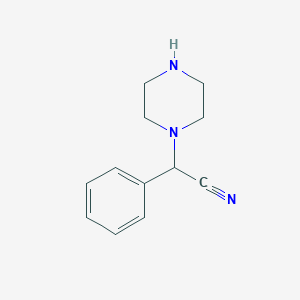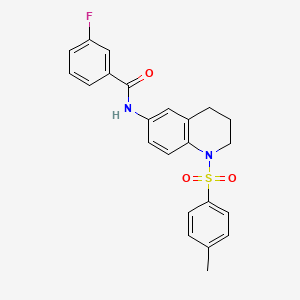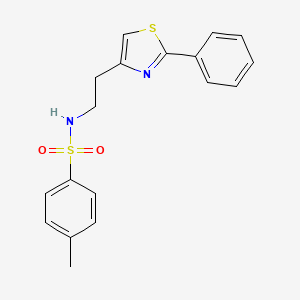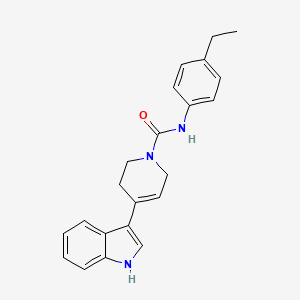
Phenyl(piperazin-1-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl(piperazin-1-yl)acetonitrile is an organic compound that features a phenyl group attached to a piperazine ring, which is further connected to an acetonitrile group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
作用機序
Target of Action
Phenyl(piperazin-1-yl)acetonitrile primarily targets the D3 dopamine receptor and monoacylglycerol lipase (MAGL) . The D3 dopamine receptor plays a crucial role in the reward system, making it a potential therapeutic target for substance use disorders . MAGL, on the other hand, is involved in the degradation of endocannabinoids, and its inhibition can activate the endocannabinoid system .
Mode of Action
This compound interacts with its targets in a specific manner. It binds to the D3 dopamine receptor with high selectivity over the D2 receptor . This binding can potentially interfere with the normal operation of the mesocorticolimbic dopamine system . As for MAGL, the compound acts as a reversible inhibitor , which means it can bind to and dissociate from the enzyme without permanently altering it.
Biochemical Pathways
The interaction of this compound with the D3 dopamine receptor can affect the dopamine signaling pathway . This could lead to an amplification of dopamine signaling and potentially create a euphoria linked to substance abuse . Its interaction with MAGL, meanwhile, can affect the endocannabinoid system by preventing the degradation of endocannabinoids . This could lead to an increase in endocannabinoid levels and activation of the endocannabinoid system .
Pharmacokinetics
It’s noted that some derivatives of the compound have been found to be more soluble than the initial lead compound . Solubility is a key factor in determining a drug’s bioavailability, as it influences the drug’s ability to be absorbed into the bloodstream.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. By binding to the D3 dopamine receptor, it could potentially alter dopamine signaling . Its inhibition of MAGL could lead to an increase in endocannabinoid levels, which could have various effects depending on the specific endocannabinoid system pathways activated .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phenyl(piperazin-1-yl)acetonitrile typically involves the reaction of piperazine with phenylacetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperazine, followed by nucleophilic substitution with phenylacetonitrile .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the compound’s purity and quality .
化学反応の分析
Types of Reactions
Phenyl(piperazin-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl(piperazin-1-yl)acetone, while reduction could produce phenyl(piperazin-1-yl)ethanol .
科学的研究の応用
Phenyl(piperazin-1-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents for neurological disorders and other diseases.
Industry: It serves as a building block for the synthesis of complex organic molecules used in various industrial applications .
類似化合物との比較
Similar Compounds
Phenylpiperazine: Similar structure but lacks the acetonitrile group.
Phenylacetonitrile: Contains the phenyl and acetonitrile groups but lacks the piperazine ring.
Piperazine derivatives: Various derivatives with different substituents on the piperazine ring .
Uniqueness
Phenyl(piperazin-1-yl)acetonitrile is unique due to the combination of the phenyl, piperazine, and acetonitrile groups, which confer distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound in medicinal chemistry .
特性
IUPAC Name |
2-phenyl-2-piperazin-1-ylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c13-10-12(11-4-2-1-3-5-11)15-8-6-14-7-9-15/h1-5,12,14H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGROGKAGDDTQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
460720-86-9 |
Source


|
| Record name | 2-phenyl-2-(piperazin-1-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-[(2S,4R)-2-(2-methoxyphenyl)piperidin-4-yl]carbamate](/img/structure/B2815012.png)
![{3-[(Dimethylamino)methyl]-3-piperidinyl}methanol dihydrochloride](/img/new.no-structure.jpg)
![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B2815014.png)

![8-[(E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2815017.png)



![5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2815025.png)

![2-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B2815028.png)


